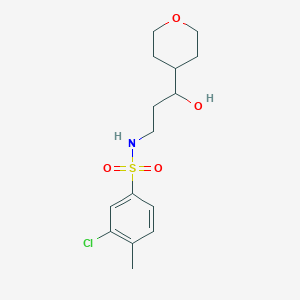

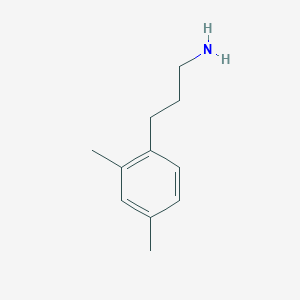

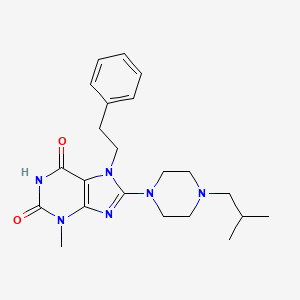

![molecular formula C20H17N3O2S B3019568 2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034243-28-0](/img/structure/B3019568.png)

2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule that likely contains several heterocyclic structures, including a furan ring, a pyridine ring, and a benzo[d]thiazole moiety. The presence of these heterocycles suggests that the compound could exhibit interesting chemical properties and reactivity, potentially making it a candidate for further study in medicinal chemistry or material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, transformations of 3-amino-N-(5-methyl-2-furyl)ethyl thieno[2,3-b]pyridine-2-carboxamides in acidic media have been explored, leading to the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives . Another related synthesis involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques like NMR, IR, and MS. The NMR spectra provide information about the chemical environment of the hydrogen atoms, IR spectra give insights into the functional groups present, and MS can help determine the molecular weight and structure . These techniques would be essential in confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

Compounds containing furan and thiazole rings are known to undergo various chemical reactions. For example, N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized and then converted into a thioamide, which was further oxidized to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was then subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions could be relevant to the compound , as the presence of the furan and thiazole rings may allow for similar reactivity patterns.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds can offer some insights. The solubility, melting point, and stability of such compounds can be influenced by the presence of heteroatoms and the rigidity of the fused ring systems. The electronic properties, such as UV-Vis absorption and fluorescence, could also be of interest for potential applications in materials science or as biological probes .

作用機序

Target of Action

Similar compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It can be inferred from similar compounds that it may act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . Hydroxylation is a critical step in drug metabolism and detoxification.

Biochemical Pathways

The compound may affect the biochemical pathways related to the metabolism of certain drugs and xenobiotics. It may influence the hydroxylation process, which is a key step in the metabolic activation of various substances .

Result of Action

The compound’s action could result in the hydroxylation of certain drugs, potentially altering their pharmacological activity . This could lead to changes in the efficacy and toxicity of these drugs.

特性

IUPAC Name |

2-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-19-23-17-4-3-14(8-18(17)26-19)20(24)22-10-13-7-16(11-21-9-13)15-5-6-25-12-15/h3-9,11-12H,2,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICZNCARIDHUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

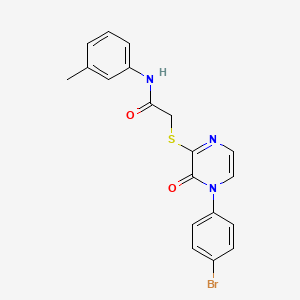

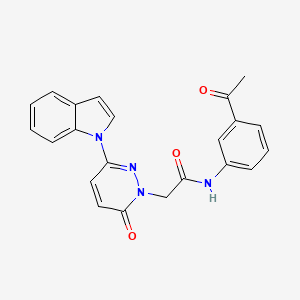

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

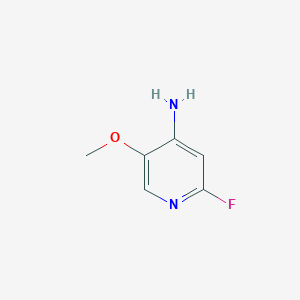

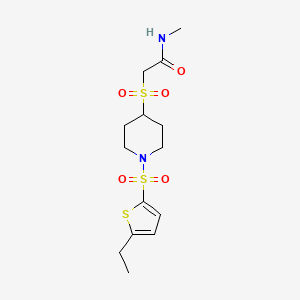

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

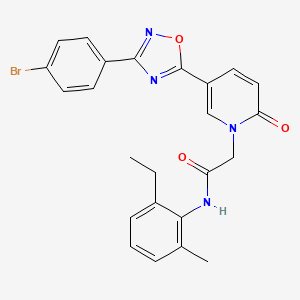

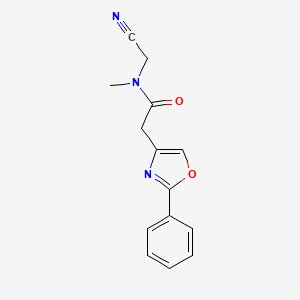

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)